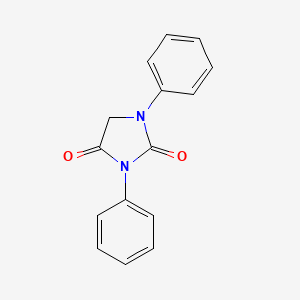![molecular formula C23H20N2O3 B3259240 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 315234-94-7](/img/structure/B3259240.png)
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Descripción general
Descripción
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol, also known as MNPI, is a chemical compound that belongs to the indole family. It has been studied for its potential use in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a less pronounced response compared to a full agonist. This compound has also been shown to have an effect on the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in cognitive function and decision making. This compound has also been shown to increase the activity of the prefrontal cortex and the hippocampus, which are involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the receptor and its function. However, this compound is a complex compound that requires specialized equipment and expertise to synthesize, which can make it difficult to obtain in large quantities. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol. One direction is to further investigate its potential use in the treatment of neurological disorders, such as depression and anxiety. Another direction is to study its effects on other receptors and neurotransmitters, such as the dopamine D2 receptor and the glutamate receptor. Additionally, future research could focus on optimizing the synthesis of this compound to make it more accessible for scientific research.
Aplicaciones Científicas De Investigación
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has been studied for its potential use in scientific research due to its unique properties. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in a wide range of physiological processes, including mood regulation and perception. This compound has also been shown to have potential applications in the treatment of neurological disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
1-hydroxy-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-16-11-13-17(14-12-16)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)18-7-3-2-4-8-18/h2-14,20,28H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHGGAWMVAOFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



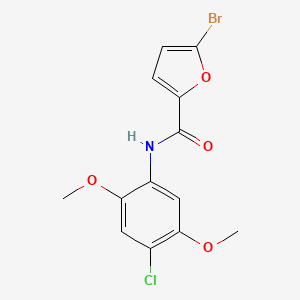
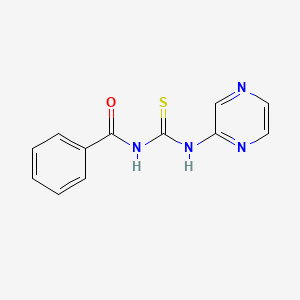
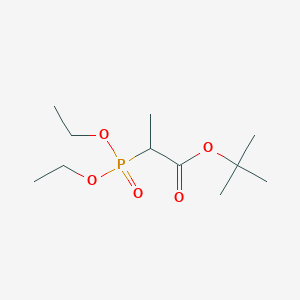
![3-Bromo-6-chloro-2-(((4-chlorophenyl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3259201.png)
![2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate](/img/structure/B3259206.png)
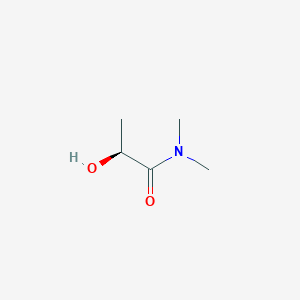

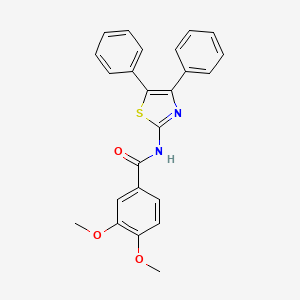

![[(4-Chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B3259248.png)
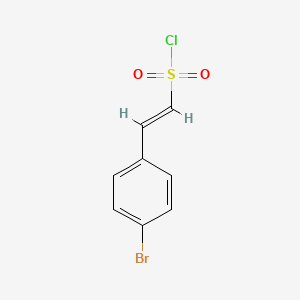

![7-[Morpholin-4-yl(pyridin-3-yl)methyl]quinolin-8-ol](/img/structure/B3259263.png)
